Bienvenue dans la boutique en ligne BenchChem!

3'-Deoxythymidine

Antiviral HIV-1 Nucleoside Reverse Transcriptase Inhibitor

3'-Deoxythymidine (ddT) is the definitive 3'-unsubstituted dideoxynucleoside baseline for structure-activity relationship (SAR) studies. It distinguishes itself from AZT and d4T by lacking the 3'-modification, enabling researchers to quantify the contribution of 3'-substituents to chain termination, excision susceptibility, and antiviral potency. Use ddT as a negative control in TK1-dependent phosphorylation assays and as a benchmark for mitochondrial Pol γ incorporation studies. This compound is essential for dissecting HIV-1 RT kinetic mechanisms and screening novel nucleoside analogs for mitochondrial safety liabilities. Order high-purity ≥98% ddT to ensure reproducible, interpretable SAR data.

Molecular Formula C10H14N2O4
Molecular Weight 226.23 g/mol
CAS No. 3416-05-5
Cat. No. B150655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Deoxythymidine
CAS3416-05-5
Synonyms2',3'-dideoxythymidine
Molecular FormulaC10H14N2O4
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CCC(O2)CO
InChIInChI=1S/C10H14N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h4,7-8,13H,2-3,5H2,1H3,(H,11,14,15)/t7-,8+/m0/s1
InChIKeyXKKCQTLDIPIRQD-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Deoxythymidine (CAS 3416-05-5) for Antiviral and DNA Polymerase Research: Core Identity and Procurement Baseline


3'-Deoxythymidine (2',3'-dideoxythymidine; ddT; d2T) is a thymidine nucleoside analog lacking the 3'-hydroxyl group on the deoxyribose sugar. This structural modification confers chain-terminating activity against eukaryotic and viral DNA polymerases, including HIV-1 reverse transcriptase (RT) [1]. The compound is a precursor to DNA polymerase β inhibitors and exhibits antiviral activity in multiple in vitro systems [2].

3'-Deoxythymidine (ddT) vs. Structurally Similar Nucleoside Analogs: Why Procurement Specifications Must Distinguish Them


Thymidine analogs with 3'-modifications share a common scaffold but diverge dramatically in antiviral potency, mitochondrial toxicity profiles, phosphorylation efficiency, and resistance mutation susceptibility. For instance, 3'-azido-3'-deoxythymidine (AZT) and 2',3'-didehydro-3'-deoxythymidine (d4T) are clinically deployed NRTIs, yet their kinetic interactions with HIV-1 RT, mitochondrial DNA polymerase γ (Pol γ), and cellular thymidine kinase (TK1) differ by orders of magnitude [1]. Substituting 3'-deoxythymidine (ddT) for AZT or d4T in a mechanistic study or screening assay without accounting for these quantitative divergences will confound data interpretation and lead to erroneous structure-activity relationship conclusions.

3'-Deoxythymidine (ddT) Quantitative Differentiation Evidence vs. AZT, d4T, and Thymidine


Anti-HIV-1 Potency: 3'-Deoxythymidine (ddT) vs. AZT in Human T-Lymphocyte Cells

3'-Deoxythymidine (ddT) exhibits approximately 8.5-fold lower anti-HIV-1 potency than AZT in a human T-lymphocyte cell line. ddT inhibits HIV-1 replication with an EC50 of 0.17 µM in peripheral blood mononuclear cells (PBMCs) [1], while AZT demonstrates an EC50 of 0.02 µM in the C3 T-lymphocyte cell line at 6 days post-infection [2].

Antiviral HIV-1 Nucleoside Reverse Transcriptase Inhibitor

Mitochondrial DNA Polymerase γ Specificity: 3'-Deoxythymidine (ddT) Triphosphate vs. d4T-TP and AZT-TP

The triphosphate form of 3'-deoxythymidine (ddT-TP) exhibits substantially lower incorporation efficiency by human mitochondrial DNA polymerase γ (Pol γ) compared to d4T-TP and ddC-TP, as inferred from the relative ranking of specificity constants (kcat/Km) for this enzyme class [1]. The specificity constant ranking is: ddC > ddA > d4T > (+)3TC > (-)3TC > PMPA > AZT > Carbovir, spanning a >500,000-fold range [1]. While a direct specificity constant for ddT-TP is not reported, its structural similarity to AZT-TP and d4T-TP suggests its mitochondrial incorporation efficiency lies near the lower end of this spectrum. d4T exhibits 13-36-fold tighter binding to Pol γ relative to natural dNTPs, contributing to its clinically observed mitochondrial toxicity [1].

Mitochondrial Toxicity DNA Polymerase γ NRTI Safety Profiling

Chain Termination Removal by HIV-1 Reverse Transcriptase: d4T-MP vs. AZT-MP and Implications for Resistance

The triphosphate of 2',3'-didehydro-3'-deoxythymidine (d4T-TP), a close structural analog of 3'-deoxythymidine (ddT-TP), is efficiently incorporated into growing DNA chains by HIV-1 RT [1]. Critically, the removal of chain-terminating d4T-MP from blocked DNA by HIV-1 RT is strongly inhibited by physiological concentrations of the next complementary dNTP (IC50 ≈ 0.5 µM), whereas removal of AZT-MP is much less sensitive to this inhibition (IC50 > 100 µM) [1]. This mechanistic divergence explains the lack of cross-resistance between AZT-resistant HIV-1 and d4T in phenotypic drug susceptibility assays [1].

HIV-1 Reverse Transcriptase Chain Termination Drug Resistance

Cellular Thymidine Kinase Phosphorylation Efficiency: 3'-Deoxythymidine (ddT) vs. FLT as a TK1 Substrate

3'-Deoxythymidine (ddT) is a weakly active dideoxynucleoside in HIV-infected cells due to its slow phosphorylation by cellular thymidine kinase (TK) [1]. In contrast, 3'-fluoro-3'-deoxythymidine (FLT) is efficiently phosphorylated by thymidine kinase 1 (TK1), a cell cycle-regulated enzyme, making it a viable PET imaging tracer ([¹⁸F]FLT) [2]. Aryl phosphate derivatives of 3'-deoxythymidine (3dT) show increased activity relative to 3dT in thymidine kinase (TK)-deficient cells but remain only micromolar inhibitors of HIV replication [3].

Prodrug Activation Thymidine Kinase 1 Nucleoside Metabolism

Solubility Profile: 3'-Deoxythymidine in DMSO and DMF for In Vitro Assay Preparation

3'-Deoxythymidine exhibits practical solubility in DMSO (20 mg/mL, equivalent to approximately 88.4 mM) and DMF (25 mg/mL, approximately 110.5 mM), facilitating the preparation of concentrated stock solutions for in vitro antiviral and biochemical assays . Solubility in aqueous buffer systems is limited: DMF:PBS (pH 7.2) at 1:5 ratio yields 0.16 mg/mL (~0.7 mM) .

Solubility Formulation In Vitro Assay

Herpes Simplex Virus-1 Plaque Reduction: 3'-Deoxythymidine Dose-Dependent Antiviral Activity

3'-Deoxythymidine reduces HSV-1 viral plaque formation in CV-1 cells in a concentration-dependent manner across a tested range of 1, 3, 10, and 30 µM [1]. While quantitative plaque reduction percentages are not reported, this demonstrates activity against a DNA virus beyond HIV-1 RT inhibition.

Herpes Simplex Virus HSV-1 Plaque Reduction Assay

3'-Deoxythymidine (ddT) Procurement-Relevant Research and Industrial Application Scenarios


Mechanistic Studies of HIV-1 Reverse Transcriptase Chain Termination and Excision

3'-Deoxythymidine (ddT) and its triphosphate derivative serve as essential tool compounds for dissecting the kinetic and structural determinants of chain termination by HIV-1 RT. The >200-fold difference in dNTP-mediated suppression of chain-terminator removal between d4T-MP (IC50 ≈ 0.5 µM) and AZT-MP (IC50 > 100 µM) [1] provides a quantitative framework for comparing excision-prone vs. excision-resistant NRTIs. ddT-TP enables researchers to probe the relationship between 3'-substituent chemistry and RT excision efficiency.

Mitochondrial Toxicity Screening and Pol γ Interaction Profiling

Given the >500,000-fold range in mitochondrial DNA polymerase γ specificity constants across NRTI-triphosphates [1], 3'-deoxythymidine triphosphate (ddT-TP) is a valuable comparator for structure-toxicity relationship studies. Its use alongside d4T-TP (high incorporation efficiency) and AZT-TP (low incorporation efficiency) enables researchers to establish Pol γ incorporation benchmarks and screen novel nucleoside analogs for mitochondrial safety liabilities.

Structure-Activity Relationship Studies of Thymidine Analog Antivirals

3'-Deoxythymidine (ddT) represents a baseline 3'-unsubstituted dideoxynucleoside scaffold for systematic SAR investigations. Its EC50 of 0.17 µM against HIV-1 in PBMCs [2] and dose-dependent HSV-1 plaque reduction at 1-30 µM [2] provide reference points against which 3'-substituted derivatives (e.g., 3'-azido, 3'-fluoro, 3'-amino) can be benchmarked to quantify the contribution of specific 3'-modifications to antiviral potency and spectrum.

Thymidine Kinase-Dependent Prodrug Activation and Nucleoside Metabolism Studies

The poor phosphorylation of ddT by cellular thymidine kinase [3] contrasts sharply with efficient TK1 substrates like FLT [4], making ddT a negative control or baseline compound for studies investigating TK1-dependent nucleoside activation. Researchers developing TK1-targeted prodrugs or PET tracers can use ddT to establish the lower bound of phosphorylation efficiency in their assay systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-Deoxythymidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.